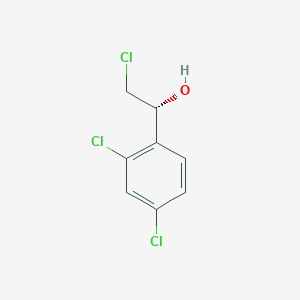
(1R)-2-chloro-1-(2,4-dichlorophenyl)ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(1R)-2-chloro-1-(2,4-dichlorophenyl)ethanol” is a chemical compound with the molecular formula C8H7Cl3O and a molecular weight of 225.5 . It is a solid substance .
Molecular Structure Analysis
The molecular structure of “(1R)-2-chloro-1-(2,4-dichlorophenyl)ethanol” is represented by the linear formula C8H7Cl3O . The average mass is 225.500 Da and the monoisotopic mass is 223.956253 Da .Physical And Chemical Properties Analysis
“(1R)-2-chloro-1-(2,4-dichlorophenyl)ethanol” is a solid substance . It has a molecular weight of 225.5 . The compound is sealed in dry and stored at a temperature of 2-8°C .Aplicaciones Científicas De Investigación
Enantioselective Synthesis and Biocatalysis
Biotransformation with Acinetobacter sp. for Miconazole Synthesis (1R)-2-chloro-1-(2,4-dichlorophenyl)ethanol is a crucial intermediate for the antifungal agent Miconazole. A study isolated a bacterial strain capable of converting 2-chloro-1-(2,4-dichlorophenyl)ethanone to this compound with high stereoselectivity. The process used Acinetobacter sp. ZJPH1806, demonstrating an efficient biocatalytic route for producing this valuable chiral intermediate at high yield and enantiomeric excess (Miao et al., 2019). More details.
Development of an Enzymatic Process for Luliconazole Synthesis Another study focused on (S)-2-Chloro-1-(2,4-dichlorophenyl)ethanol, used as a chiral intermediate in synthesizing Luliconazole, an antifungal medication. The research optimized a biotransformation process using a ketoreductase mutant from Lactobacillus kefiri expressed in Escherichia coli. This method efficiently converted 2-chloro-1-(2,4-dichlorophenyl)ethanone to the chiral alcohol with high product ee value and was further used to chemically synthesize Luliconazole (Wei et al., 2019). More details.
Asymmetric Synthesis and Microbial Catalysis
Efficient Synthesis Using Candida ontarioensis Research highlighted the use of Candida ontarioensis for the asymmetric reduction of 2-chloro-1-(3-chlorophenyl)ethanone to produce (R)-2-Chloro-1-(3-chlorophenyl)ethanol, a pharmaceutical intermediate. The microbial cells demonstrated high catalytic activity, giving the product with almost complete enantiomeric excess and yield, especially after cetyltrimethylammonium bromide-pretreatment, which increased the cell activity (Ni, Zhang, & Sun, 2012). More details.
Biosynthesis Using Mutant Short-Chain Dehydrogenase A study explored the production of (R)-2-chloro-1-(2, 4-dichlorophenyl)ethanol, an important chiral intermediate for antifungal drug synthesis, using a mutant short-chain dehydrogenase/reductase from Novosphingobium aromaticivorans. The mutant enzyme showed higher efficiency than the wild type in transforming 2-chloro-1-(2, 4-dichlorophenyl)ethanone to the desired product, providing a practical method for high substrate loading and industrial-scale applications (Zhou et al., 2020). More details.
Safety and Hazards
Propiedades
IUPAC Name |
(1R)-2-chloro-1-(2,4-dichlorophenyl)ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7Cl3O/c9-4-8(12)6-2-1-5(10)3-7(6)11/h1-3,8,12H,4H2/t8-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHEPANNURIQWRM-QMMMGPOBSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)C(CCl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1Cl)Cl)[C@H](CCl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7Cl3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1R)-2-chloro-1-(2,4-dichlorophenyl)ethanol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

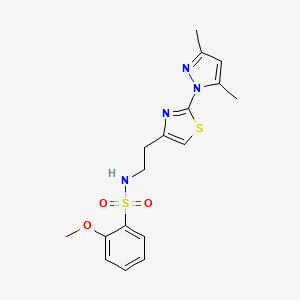



![N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-phenoxyacetamide](/img/structure/B2574428.png)
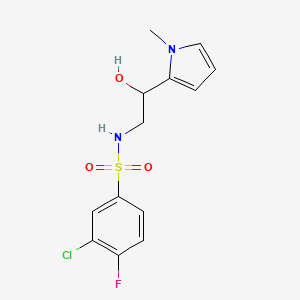
![4-[(2-Chloro-6-fluorophenyl)methylidene]-1,2,3,4-tetrahydroacridine-9-carboxylic acid](/img/structure/B2574430.png)
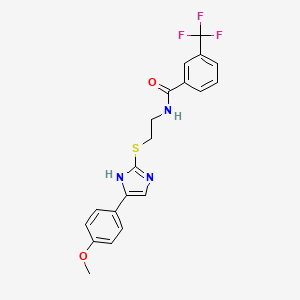
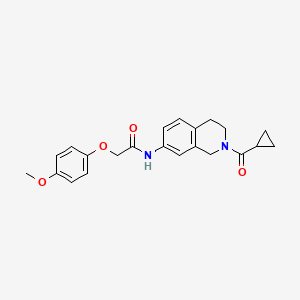
![Methyl 3-[benzyl-[2-[(1-cyanocyclopentyl)amino]-2-oxoethyl]amino]-2-methylpropanoate](/img/structure/B2574433.png)
![4-benzoyl-N-[2-(4-fluorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2574434.png)
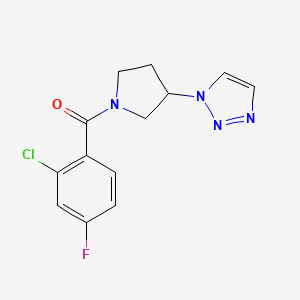
![N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2574439.png)
![Methyl 2-[(3-cyano-5,6,7,8-tetrahydroquinolin-2-yl)sulfanyl]benzoate](/img/structure/B2574440.png)